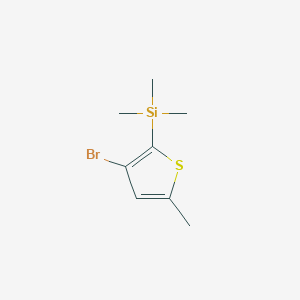

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-methylthiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrSSi/c1-6-5-7(9)8(10-6)11(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEYTRPBKLXCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)[Si](C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane typically involves the bromination of 5-methylthiophene followed by silylation. One common method includes the reaction of 5-methylthiophene with bromine in the presence of a catalyst to yield 3-bromo-5-methylthiophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Coupling Reactions: Palladium catalysts are commonly used along with appropriate ligands and bases.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

Substitution: Various substituted thiophenes depending on the nucleophile used.

Coupling: Biaryl or heteroaryl compounds.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Scientific Research Applications

Organic Synthesis

The primary application of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane lies in organic synthesis. It serves as a crucial intermediate for the production of more complex molecules. Key reactions include:

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of new compounds.

- Coupling Reactions: It is involved in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, which are essential for constructing carbon-carbon bonds in organic molecules.

- Functional Group Transformations: The compound can undergo oxidation to yield sulfoxides or sulfones, or reduction to form dihydrothiophenes, thereby expanding its applicability in synthetic pathways .

Material Science

In material science, this compound is employed in the development of organic semiconductors and conductive polymers. Its ability to form stable thin films makes it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs): The compound can be used to create materials that emit light when an electric current is applied.

- Solar Cells: Its properties contribute to the efficiency of organic photovoltaic devices by enhancing charge transport and stability.

Medicinal Chemistry

The compound has been investigated for its potential applications in drug discovery and development. Thiophene derivatives are known for their biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom may enhance these interactions through halogen bonding, making this compound a candidate for further biological studies .

Biological Studies

In biological research, this compound is utilized in synthesizing biologically active compounds. Its reactivity allows researchers to explore new derivatives that may exhibit desirable pharmacological properties. The compound's ability to form various derivatives makes it an important tool for medicinal chemists aiming to develop novel therapeutic agents .

Case Study 1: Photophysical Properties

Recent studies have highlighted the use of this compound in synthesizing advanced organic dyes and fluorophores. These compounds exhibit unique photophysical properties, such as high Stokes shifts and efficient charge transfer characteristics, making them suitable for applications as photoinitiators in polymerization processes .

Case Study 2: Synthesis of Biologically Active Compounds

Research has demonstrated that derivatives synthesized from this compound show promising activity against various biological targets. For instance, compounds derived from this silane have been tested for their efficacy against cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane is primarily based on its ability to undergo various chemical transformations. The bromine atom and the trimethylsilyl group provide sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the compound to form new carbon-carbon and carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene and Phenyl Systems

The following table summarizes key structural and functional differences between (3-Bromo-5-methylthiophen-2-yl)trimethylsilane and selected analogues:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| This compound | Thiophene | 2-SiMe₃, 3-Br, 5-Me | C₈H₁₃BrSSi | 249.24 | Cross-coupling intermediates |

| Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | Thiophene | 2-CO₂Me, 3-NH₂, 5-(3-BrC₆H₄) | C₁₂H₁₀BrNO₂S | 312.19 | Pharmaceutical intermediates |

| 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane | Phenyl | 3-Br, 5-F, ethynyl-SiMe₃ | C₁₁H₁₂BrFSi | 271.20 | Sonogashira coupling substrates |

| 3-Bromo-5-(trifluoromethyl)phenol | Phenol | 3-Br, 5-CF₃ | C₇H₄BrF₃O | 241.01 | Agrochemical intermediates |

Key Observations:

Core Structure Differences: The target compound’s thiophene ring offers aromaticity and electronic properties distinct from phenol (e.g., 3-Bromo-5-(trifluoromethyl)phenol) or phenyl (e.g., 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane) cores. Thiophenes are electron-rich, enhancing reactivity in electrophilic substitutions, while phenol derivatives are more polar due to hydroxyl groups .

Functional Group Influence: The trimethylsilyl group in the target compound and 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane provides steric bulk and stabilizes adjacent reactive sites, but the ethynyl group in the latter enables alkyne-based couplings (e.g., click chemistry) . Bromine in all listed compounds serves as a versatile leaving group, but its position (meta vs. para) affects regioselectivity. For example, in Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate, the bromophenyl group introduces steric hindrance, limiting accessibility in coupling reactions .

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in 3-Bromo-5-(trifluoromethyl)phenol) reduce electron density on aromatic rings, directing electrophilic attacks to specific positions. In contrast, the methyl group in the target compound is electron-donating, activating the thiophene ring for substitutions .

Biological Activity

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane is a compound that has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound is a silane derivative featuring a brominated thiophene ring. Its structure can be represented as follows:

This compound is notable for its ability to participate in various chemical reactions, particularly in the synthesis of more complex organic molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity.

- Receptor Interaction : It can act as a ligand for various receptors, potentially influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study demonstrated that this compound showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Another area of investigation involves the anticancer properties of thiophene derivatives. A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that this compound could be further explored for its potential use in cancer therapy.

Comparative Analysis

When comparing this compound to other similar compounds, such as terthiophene derivatives, it is evident that the presence of bromine and the trimethylsilyl group enhances its biological activity. For example, terthiophene has been shown to possess herbicidal properties but lacks the pronounced antimicrobial effects observed with this compound .

Q & A

How can the synthesis of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane be optimized for improved yield and purity?

Methodological Answer:

Optimization typically involves adjusting reaction conditions such as temperature, solvent choice, and catalyst loading. For example, using cesium fluoride (CsF) as a catalyst in silylation reactions can enhance reaction efficiency, as demonstrated in the synthesis of structurally similar trifluoromethylated compounds . Additionally, column chromatography and thin-layer chromatography (TLC) monitoring are critical for isolating pure products, as highlighted in phosphazene-based syntheses . Reaction progress can be tracked via NMR or mass spectrometry (MS) to confirm intermediate formation and final product purity.

What advanced techniques are recommended for resolving contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

Contradictions in data (e.g., unexpected NMR shifts or crystallographic disorder) require iterative validation. For crystallography, the SHELX software suite (SHELXL, SHELXS) is widely used for refining structures against high-resolution data, even for complex organosilicon compounds . If discrepancies arise, compare experimental data with computational models (DFT or molecular dynamics) to identify potential stereochemical ambiguities or crystal packing effects. Cross-referencing with literature on analogous bromothiophene derivatives (e.g., 3-amino-2-bromo-5-methylpyridine ) can also clarify structural trends.

How does the bromine substituent influence reactivity in cross-coupling reactions, and what methodological precautions are necessary?

Methodological Answer:

The bromine atom at the 3-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the trimethylsilyl group may reduce reactivity. Pre-activation with ligands like XPhos or SPhos can improve catalytic efficiency. For example, in boronic acid syntheses, the electron-withdrawing effects of substituents (e.g., trifluoromethyl groups) can stabilize intermediates, as seen in related benzylamine derivatives . Monitor reaction progress via GC-MS or HPLC to detect side products (e.g., protodebromination).

What are the thermal stability and decomposition pathways of this compound under high-temperature conditions?

Methodological Answer:

Thermolysis studies of trimethylsilane derivatives suggest that Si–C bond dissociation dominates at elevated temperatures (>300°C), forming methane and silicon-containing radicals . For this compound, thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify decomposition products. Computational studies (e.g., DFT calculations) may predict activation energies for bond cleavage, aiding in the design of thermally stable derivatives.

How can the trimethylsilyl group be leveraged in catalytic C–H functionalization reactions?

Methodological Answer:

The trimethylsilyl group can act as a directing group or transient protecting moiety in C–H silylation. For instance, potassium tert-butoxide (KOtBu)-catalyzed silylation using hexamethyldisilane has been effective for aromatic systems . Mechanistic studies (kinetic isotope effects, deuterium labeling) can elucidate whether the reaction proceeds via radical or ionic pathways. Optimize solvent polarity (e.g., THF vs. DMF) to balance reaction rate and selectivity.

What are the best practices for characterizing this compound using advanced spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy: Use DEPT and HSQC to resolve overlapping signals caused by the methylthiophene and trimethylsilyl groups. Compare with spectra of 2-amino-3-bromo-5-methylpyridine for analogous environments .

- Mass Spectrometry: High-resolution MS (HRMS) with electrospray ionization (ESI) or FAB+ can confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 / ratio) .

- X-ray Crystallography: Ensure high-quality crystal growth via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Refinement with SHELXL can resolve disorder in the silyl group .

How can researchers address conflicting reactivity outcomes in cross-coupling or functionalization studies?

Methodological Answer:

Contradictory results (e.g., variable yields in coupling reactions) may stem from trace moisture, oxygen sensitivity, or catalyst poisoning. Implement rigorous Schlenk techniques or glovebox protocols for air-sensitive steps. Systematic screening of bases (e.g., KCO vs. CsCO) and ligands (e.g., biphenyl vs. BrettPhos) can identify optimal conditions. Documenting negative results and sharing raw data (e.g., via open-access platforms) enhances reproducibility and collaborative troubleshooting .

What role does this compound play in the synthesis of bioactive or multifunctional materials?

Methodological Answer:

The bromine and silyl groups make it a versatile intermediate for drug discovery. For example, trifluoromethylated analogs have shown antifungal activity by targeting microbial enzymes like leucyl-tRNA synthetase . In materials science, the silyl group can anchor molecules to surfaces (e.g., silicon wafers) for optoelectronic applications. Pair with computational docking studies to predict biological target interactions or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.